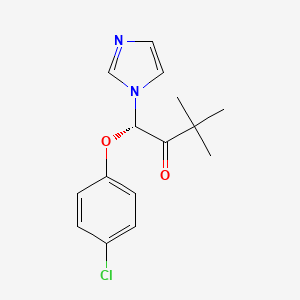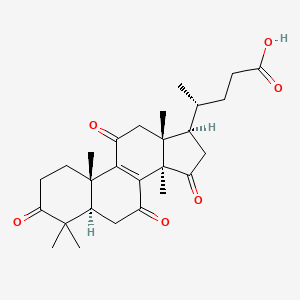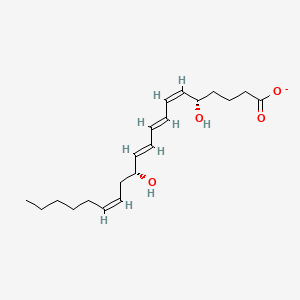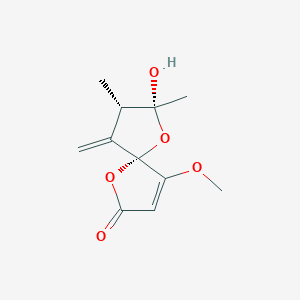
(S)-climbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-climbazole is the (S)-enantiomer of 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one. It is an enantiomer of a (R)-climbazole.
Applications De Recherche Scientifique
Environmental Impact on Aquatic Life
Climbazole, used in personal care products, can affect aquatic life. For instance, Zhang et al. (2019) found that climbazole exposure in zebrafish eleutheroembryos significantly down-regulated genes related to circadian rhythm and steroidogenesis. Additionally, transcripts involved in inflammation, oxidative stress, oocyte maturation, and sexual differentiation were modulated at higher concentrations, with potential biomarkers identified in embryonic zebrafish (Zhang et al., 2019).
Toxicity and Biodegradation
Pan et al. (2018) studied the interaction between climbazole and freshwater microalgae Scenedesmus obliquus. They observed that biotransformation was the main mechanism for removing climbazole, with over 88% removed across treatments after 12 days. The biotransformation products showed much lower toxicity compared to climbazole (Pan, Peng, & Ying, 2018).
Impact on Cytochrome P450 and Drug-Metabolizing Enzymes
Kobayashi et al. (2002) found that climbazole affects hepatic microsomal cytochrome P450 (P450) and drug-metabolizing enzymes in rats. Climbazole induced and inhibited various P450-dependent enzymes and increased the activity of certain transferases (Kobayashi et al., 2002).
Ecotoxicity Evaluation
The ecotoxicity of climbazole was evaluated by Richter et al. (2013), who found that climbazole is particularly toxic to primary producers like Lemna minor and Avena sativa. The study indicated a potential growth-retarding mode of action of climbazole on plants (Richter, Wick, Ternes, & Coors, 2013).
Fate Modeling and Risk Assessment
Zhang et al. (2015) conducted a multimedia fate modeling and risk assessment of climbazole in China. They estimated the contamination levels and mass inventories of climbazole in various environmental compartments, highlighting the high risks posed by climbazole in sediment in certain river basins (Zhang, Ying, Chen, Liu, & Zhao, 2015).
Reproductive Toxicity in Zebrafish
Liao et al. (2021) explored the reproductive toxicity of climbazole in male zebrafish. They found that climbazole exposure induced oxidative stress in zebrafish testes, triggered testicular cell apoptosis, and inhibited essential sex hormone synthesis, affecting sperm production (Liao, Chen, Zou, Lin, Chen, Wang, Qi, & Cai, 2021).
Propriétés
Nom du produit |
(S)-climbazole |
|---|---|
Formule moléculaire |
C15H17ClN2O2 |
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
(1S)-1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/t14-/m0/s1 |
Clé InChI |
OWEGWHBOCFMBLP-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)C(=O)[C@@H](N1C=CN=C1)OC2=CC=C(C=C2)Cl |
SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{(1r)-3-Phenyl-1-[2-(Phenylsulfonyl)ethyl]propyl}-N~2~-(Piperazin-1-Ylcarbonyl)-L-Leucinamide](/img/structure/B1264841.png)




![N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1264847.png)
![3-(2-Fluorophenyl)-3-phenyl-3h-naphtho[2,1-b]pyran](/img/structure/B1264850.png)

![methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate](/img/structure/B1264852.png)

